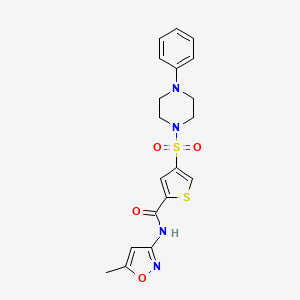
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a nitrile and an aldehyde, under acidic or basic conditions.
Synthesis of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling Reactions: The final compound is obtained by coupling the synthesized oxazole, piperazine, and thiophene intermediates through amide bond formation, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the amide or sulfonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, reduced sulfonyl groups.
Substitution: Functionalized thiophene or piperazine derivatives.
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in altered cellular signaling and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylbenzamide
- N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylfuran-2-carboxamide
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or furan rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Propiedades
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-14-11-18(21-27-14)20-19(24)17-12-16(13-28-17)29(25,26)23-9-7-22(8-10-23)15-5-3-2-4-6-15/h2-6,11-13H,7-10H2,1H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFCHQXTTGDQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![3'-{[(2-hydroxyethyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B5153109.png)
![2-[4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5153118.png)

![4-tert-butyl-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5153128.png)
![1-[(2,3,4-Trimethoxyphenyl)methyl]piperidine-3-carbohydrazide](/img/structure/B5153131.png)
![N,N'-[methylenebis(2-cyano-4,1-phenylene)]diacetamide](/img/structure/B5153142.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)



![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B5153196.png)
